REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([NH:11]C(OC(C)(C)C)=O)[CH2:6]2.[ClH:19]>C(O)(C)C>[ClH:19].[NH2:11][N:5]1[CH2:4][C:3]2[C:7](=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])[CH2:6]1 |f:3.4|
|
Name
|
4-fluoro-N-tert.-butoxycarbonylamino-isoindoline
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CN(CC2=CC=C1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NN1CC2=CC=CC(=C2C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |